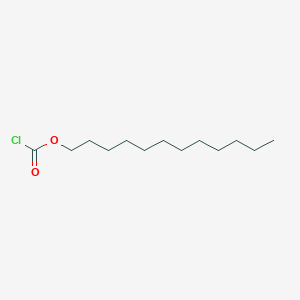

Dodecyl chloroformate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

dodecyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPOMDNRTZLRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179217 | |

| Record name | Dodecyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24460-74-0 | |

| Record name | Carbonochloridic acid, dodecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24460-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024460740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRN953UF5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dodecyl Chloroformate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of dodecyl chloroformate. The information is curated to support research and development activities, particularly in the fields of organic synthesis and drug discovery.

Core Chemical and Physical Properties

This compound, also known as lauryl chloroformate, is a versatile reagent characterized as a colorless to light yellow liquid. It is a key intermediate in various chemical syntheses due to the reactivity of its chloroformate group. Proper handling is crucial as it is moisture-sensitive and corrosive.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Citations |

| Molecular Formula | C₁₃H₂₅ClO₂ | [3] |

| Molecular Weight | 248.79 g/mol | [3] |

| CAS Number | 24460-74-0 | [1][2][4] |

| Boiling Point | 168 °C at 20 mmHg | [1][2][4][5] |

| Density (Specific Gravity) | 0.95 g/cm³ (at 20 °C) | [1][2][4] |

| Refractive Index | 1.44 (at 20 °C) | [1][2][4] |

| Melting Point | Data not readily available | [5] |

| Solubility | Data not readily available; decomposes in water | |

| Purity | Typically ≥90.0% (GC) | [1][2][4] |

Chemical Structure and Identifiers

A clear understanding of the chemical structure is fundamental to predicting its reactivity and applications.

| Identifier | Value | Citations |

| IUPAC Name | dodecyl carbonochloridate | [6] |

| Synonyms | Chloroformic acid dodecyl ester, Lauryl chloroformate | |

| SMILES | CCCCCCCCCCCCOC(=O)Cl | [6] |

| InChI | InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3 | [6] |

| InChIKey | AFPOMDNRTZLRMD-UHFFFAOYSA-N | [6] |

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of this compound and its application in the derivatization of amino acids for gas chromatography-mass spectrometry (GC-MS) analysis. These protocols are based on established methods for chloroformates and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

This compound is typically synthesized by the reaction of dodecanol with an excess of phosgene or a phosgene equivalent like triphosgene.[7] The reaction is generally carried out in an inert solvent at low temperatures to control the exothermic reaction and minimize side products.

Materials:

-

Dodecanol

-

Triphosgene (or phosgene)

-

Anhydrous inert solvent (e.g., dichloromethane, toluene)

-

Pyridine or another suitable base (to neutralize HCl byproduct)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glass reaction setup with a dropping funnel, condenser, and magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube, dissolve dodecanol in an anhydrous inert solvent.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of triphosgene in the same anhydrous solvent.

-

Slowly add the triphosgene solution to the stirred dodecanol solution via the dropping funnel. Maintain the temperature at 0 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the mixture again to 0 °C and slowly add pyridine to neutralize the hydrogen chloride formed during the reaction.

-

Filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with cold, dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Derivatization of Amino Acids for GC-MS Analysis

Alkyl chloroformates are effective derivatizing agents for polar molecules such as amino acids, rendering them volatile for GC-MS analysis.[8][9] The following is a general protocol for the derivatization of amino acids using this compound.

Materials:

-

Amino acid standard or sample

-

This compound

-

Pyridine

-

Aqueous alcohol solution (e.g., ethanol/water)

-

Extraction solvent (e.g., chloroform, hexane)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

GC-MS instrument

Procedure:

-

Dissolve the amino acid sample in an aqueous alcohol/pyridine mixture.

-

Add this compound to the solution and vortex vigorously for 30-60 seconds. The reaction is rapid.

-

Add an extraction solvent (e.g., chloroform) to the mixture to extract the derivatized amino acids.

-

Add a sodium bicarbonate solution to neutralize any excess reagent and byproducts.

-

Vortex the mixture again and then centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean vial.

-

Dry the organic extract over a small amount of anhydrous sodium sulfate.

-

Analyze the resulting solution directly by GC-MS.

Key Reactions and Logical Relationships

The utility of this compound stems from its reactivity towards nucleophiles. The following diagrams, generated using the DOT language, illustrate the fundamental synthesis pathway and its key reactions.

Caption: Synthesis of this compound from Dodecanol and Phosgene.

Caption: Key reactions of this compound with nucleophiles.

Safety and Handling

This compound is a corrosive and toxic substance that is fatal if swallowed, in contact with skin, or if inhaled.[1][2][4] It causes severe skin burns and eye damage.[1][2][4] It is also moisture-sensitive and should be stored under an inert gas in a cool, dark, and well-ventilated place.[1][2][4] When handling, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, is mandatory.[1][2][4] Work should be conducted in a well-ventilated fume hood.[4]

Applications in Research and Drug Development

This compound is a valuable reagent in organic synthesis with several applications in research and drug development:

-

Derivatizing Agent: As demonstrated in the experimental protocol, it is used to derivatize polar compounds like amino acids, fatty acids, and phenols to increase their volatility for analysis by gas chromatography.[8]

-

Protecting Group Chemistry: The dodecyloxycarbonyl group can be introduced to protect amine functionalities in peptide synthesis and other multi-step organic syntheses.

-

Synthesis of Carbamates and Carbonates: It readily reacts with amines and alcohols to form the corresponding carbamates and carbonates, which are important functional groups in many biologically active molecules and polymers.[8] The formation of carbamates is a key reaction in the synthesis of pharmaceuticals and agrochemicals.[10][11]

-

Formation of Mixed Anhydrides: In peptide synthesis, it can be used to activate the carboxyl group of an N-protected amino acid to form a mixed anhydride, which then reacts with the amino group of another amino acid to form a peptide bond.

This technical guide provides a foundational understanding of this compound for researchers and professionals. Due to its hazardous nature, all handling and reactions should be performed with appropriate safety precautions and by trained personnel.

References

- 1. This compound | 24460-74-0 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound | 24460-74-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 24460-74-0 | TCI AMERICA [tcichemicals.com]

- 5. labsolu.ca [labsolu.ca]

- 6. GSRS [precision.fda.gov]

- 7. ES2240377T3 - SYNTHESIS PROCEDURE OF ALIFATIC, CHLORALIFATIC OR ARALIFATIC CHLOROPHORMIATES. - Google Patents [patents.google.com]

- 8. Chloroformate - Wikipedia [en.wikipedia.org]

- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 10. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Pathway and Mechanism of Dodecyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl chloroformate, a key intermediate in organic synthesis, particularly in the preparation of carbonates and carbamates, is primarily synthesized through the reaction of dodecanol with phosgene or its safer equivalent, triphosgene. This technical guide provides a comprehensive overview of the synthesis pathways, reaction mechanisms, and experimental protocols for the preparation of this compound. Quantitative data from various synthetic approaches are summarized, and detailed methodologies for key experiments are presented. Furthermore, this guide includes diagrammatic representations of the synthesis pathways and reaction mechanisms to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as lauryl chloroformate, is a reactive organic compound with the chemical formula C₁₃H₂₅ClO₂. Its utility in organic chemistry stems from the chloroformate group, which is an excellent acylating agent for nucleophiles such as alcohols and amines. This reactivity makes it a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and polymers. The synthesis of this compound is a critical process that requires careful control of reaction conditions to ensure high yield and purity while maintaining safety, especially when handling highly toxic reagents like phosgene.

Synthesis Pathways

The principal method for the synthesis of this compound involves the reaction of dodecyl alcohol (dodecanol) with a phosgenating agent. The two most common phosgenating agents used for this transformation are phosgene (COCl₂) and triphosgene (bis(trichloromethyl) carbonate).

Synthesis from Dodecanol and Phosgene

The traditional and industrially prevalent method for producing this compound is the direct reaction of dodecanol with phosgene gas. This reaction is typically carried out in an inert solvent and often in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

Overall Reaction:

The reaction is exothermic and requires careful temperature control to minimize the formation of byproducts such as dodecyl carbonate.

Synthesis from Dodecanol and Triphosgene

Due to the extreme toxicity of phosgene gas, a safer and more convenient laboratory-scale alternative is the use of triphosgene. Triphosgene is a stable, crystalline solid that decomposes in the presence of a catalyst or base to generate phosgene in situ. This method avoids the handling of gaseous phosgene, making it a preferred choice for research and small-scale production. A base, such as pyridine or triethylamine, is essential to catalyze the decomposition of triphosgene and to act as an acid scavenger for the HCl produced.

Overall Reaction:

In the presence of a base (e.g., Pyridine):

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and analogous chloroformates using different methods.

| Phosgenating Agent | Alcohol | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Phosgene | Ethanol | - | - | 15-30 | Continuous | ~90 | 99.7 | [1] |

| Phosgene | Isopropyl alcohol | - | - | - | Continuous | 92 | 99.5 | [1] |

| Phosgene | Benzyl alcohol | - | Toluene | 0 | 2.5 | 91-94 | - | [2] |

| Triphosgene | Dodecanol | Pyridine | Petroleum Ether | 5-10 | - | 89.5 | 98.5 | |

| Triphosgene | n-Butanol | Sodium Carbonate, DMF | Toluene | 0 | 8 | 94 (conversion) | 100 (selectivity) | [3] |

| Triphosgene | n-Octanol | Sodium Carbonate, DMF | Toluene | 0 | 8 | 93 (conversion) | 100 (selectivity) | [3] |

Experimental Protocols

Synthesis of this compound using Triphosgene and Pyridine

This protocol is adapted from a procedure for the synthesis of long-chain alkyl chloroformates.

Materials:

-

Dodecanol

-

Triphosgene

-

Pyridine

-

Petroleum Ether (solvent)

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve triphosgene in petroleum ether at room temperature.

-

Cool the solution to 5-10 °C in an ice bath.

-

In a separate beaker, prepare a solution of dodecanol and pyridine in petroleum ether.

-

Slowly add the dodecanol-pyridine solution to the triphosgene solution via the dropping funnel while maintaining the temperature between 5-10 °C.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

General Procedure for Synthesis of Chloroformates using Phosgene

This is a general procedure based on established methods for chloroformate synthesis.[1][2]

Materials:

-

Dodecanol

-

Phosgene (as a solution in an inert solvent like toluene, or as a gas)

-

Inert solvent (e.g., Toluene, Dichloromethane)

-

Ice water

Procedure:

-

Caution: Phosgene is extremely toxic. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

In a reaction vessel equipped with a stirrer, a gas inlet tube, a condenser, and a thermometer, place a solution of dodecanol in an inert solvent.

-

Cool the solution in an ice bath.

-

Slowly bubble phosgene gas through the solution or add a pre-cooled solution of phosgene in the same solvent. Maintain an excess of phosgene.

-

Control the reaction temperature, typically between 15 and 30 °C, by adjusting the rate of phosgene addition and cooling.[1]

-

After the reaction is complete, degas the solution by bubbling an inert gas (e.g., nitrogen) through it or by evacuation at reduced pressure to remove excess phosgene and HCl.[1]

-

Wash the product with ice water to remove any remaining HCl.[1]

-

Dry the organic layer over an appropriate drying agent.

-

Isolate the this compound by removing the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.

Reaction Mechanism

The synthesis of this compound from dodecanol and phosgene proceeds through a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The oxygen atom of the hydroxyl group in dodecanol, being nucleophilic, attacks the electrophilic carbonyl carbon of phosgene.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.

-

Elimination of Chloride: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

-

Deprotonation: A base (which can be another molecule of the alcohol, a solvent molecule, or an added base like pyridine) removes the proton from the oxonium ion to yield this compound and hydrogen chloride.

When a base such as pyridine is used, it can also act as a nucleophilic catalyst by first reacting with phosgene to form a more reactive acylpyridinium salt, which is then attacked by the alcohol. The primary role of the base, however, is to neutralize the HCl byproduct, shifting the equilibrium towards the product side.

Mandatory Visualizations

Caption: General synthesis pathway of this compound.

Caption: Nucleophilic acyl substitution mechanism.

Caption: General experimental workflow for synthesis.

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the product, while MS provides information about its molecular weight and fragmentation pattern, confirming its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of this compound by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, particularly the strong carbonyl (C=O) stretch of the chloroformate group.

Safety Considerations

-

Phosgene: Phosgene is an extremely toxic and corrosive gas. All manipulations involving phosgene must be carried out in a high-performance fume hood with appropriate personal protective equipment (PPE), including respiratory protection.

-

Triphosgene: While safer than phosgene, triphosgene can decompose to release phosgene, especially upon heating or in the presence of catalysts. It should be handled with care in a well-ventilated area.

-

Hydrogen Chloride: HCl is a corrosive gas that is produced as a byproduct. Appropriate measures should be taken to neutralize it, such as using a base as an acid scavenger or a scrubbing system.

-

This compound: The product itself is a corrosive and lachrymatory compound. Direct contact with skin and eyes should be avoided by using appropriate PPE.

Conclusion

The synthesis of this compound is a well-established process, with the reaction of dodecanol and a phosgenating agent being the most viable route. The use of triphosgene offers a safer alternative to gaseous phosgene for laboratory-scale synthesis, providing high yields and purity. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and adherence to strict safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate. This guide provides the necessary technical details to aid researchers and professionals in their work with this compound.

References

The Reactivity of Dodecyl Chloroformate with Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of dodecyl chloroformate with primary amines, a fundamental reaction in organic synthesis with significant applications in drug development and materials science. This document details the core reaction mechanism, presents quantitative data on reaction parameters, provides explicit experimental protocols, and illustrates key concepts through logical and experimental workflow diagrams.

Core Principles: Reaction Mechanism and Kinetics

The reaction between this compound and a primary amine proceeds via a nucleophilic addition-elimination mechanism to form a stable N-substituted dodecyl carbamate. This transformation is a cornerstone of carbamate synthesis, a functional group of considerable importance in pharmaceuticals and polymers.

The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and a proton to yield the final carbamate product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the product.

The general mechanism can be visualized as follows:

Caption: Nucleophilic addition-elimination mechanism.

Kinetically, the rate of reaction is influenced by several factors:

-

Nucleophilicity of the Amine: More nucleophilic amines (generally, more basic aliphatic amines) react faster than less nucleophilic ones (such as aromatic amines).

-

Steric Hindrance: Bulky substituents on the amine or near the reaction center can slow down the reaction rate.

-

Solvent: Polar aprotic solvents are often employed to solubilize the reactants and facilitate the reaction.

-

Temperature: The reaction is typically exothermic and is often initiated at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions, followed by warming to room temperature to ensure completion.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the reaction of this compound with various primary amines under typical laboratory conditions. Please note that yields are highly dependent on the specific reaction conditions and the purity of the reactants.

Table 1: Reaction of this compound with Aliphatic Primary Amines

| Primary Amine | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| n-Butylamine | Dichloromethane | Triethylamine | 0 to RT | 2 - 4 | 85 - 95 |

| Benzylamine | Tetrahydrofuran | Pyridine | 0 to RT | 1 - 3 | 90 - 98 |

| Cyclohexylamine | Diethyl Ether/Water | NaOH | 0 | 2 - 5 | 80 - 90 |

| n-Octylamine | Acetonitrile | Triethylamine | RT | 24 | 78-98[1] |

Table 2: Reaction of this compound with Aromatic Primary Amines

| Primary Amine | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline | Toluene | Pyridine | RT | 4 - 8 | 70 - 85 |

| p-Toluidine | Dichloromethane/Water | Na₂CO₃ | 0 to RT | 3 - 6 | 75 - 90 |

| p-Anisidine | Tetrahydrofuran | Triethylamine | RT | 4 - 8 | 70 - 85 |

Table 3: Spectroscopic Data for a Representative Dodecyl Carbamate (Dodecyl N-butylcarbamate)

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃, ppm) | δ 4.80 (br s, 1H, NH ), 4.05 (t, 2H, -O-CH₂ -), 3.15 (q, 2H, -NH-CH₂ -), 1.60 (m, 2H), 1.45 (m, 2H), 1.25 (s, 18H), 0.90 (t, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 156.5 (C=O), 65.0 (-O-C H₂-), 41.0 (-NH-C H₂-), 31.9, 29.6, 29.5, 29.3, 29.1, 28.7, 25.8, 22.7, 20.0, 14.1, 13.8 |

| IR (KBr, cm⁻¹) | 3330 (N-H stretch), 2920, 2850 (C-H stretch), 1690 (C=O stretch, carbamate), 1540 (N-H bend), 1260 (C-O stretch) |

Experimental Protocols

The following are detailed methodologies for key experiments involving the reaction of this compound with primary amines.

General Procedure for the Synthesis of Dodecyl Carbamates

This protocol describes a general method for the reaction of this compound with a primary amine using an organic base.

Materials:

-

This compound

-

Primary amine (e.g., n-butylamine)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the primary amine (1.0 equivalent) and the base (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.05 equivalents) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure dodecyl carbamate.

Protocol for Solid-Phase Synthesis of a Dodecyl Carbamate

This protocol outlines the attachment of a primary amine to a solid support followed by reaction with this compound. This is relevant for applications in combinatorial chemistry and the synthesis of peptide analogs.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Amino-functionalized linker (e.g., tert-Butyl (7-aminoheptyl)carbamate)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

This compound

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the 2-CTC resin in anhydrous DCM for 30-60 minutes in a synthesis vessel.

-

Linker Attachment: Drain the DCM and add a solution of the amino-functionalized linker (2-3 equivalents relative to resin capacity) and DIPEA (4-5 equivalents) in anhydrous DCM. Agitate the mixture for 2-4 hours at room temperature.

-

Capping: Add methanol to the vessel to cap any unreacted chlorotrityl sites and agitate for 30 minutes.

-

Washing: Wash the resin sequentially with DCM, DMF, and DCM.

-

Boc Deprotection (if applicable): Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group from the linker, followed by washing and neutralization with a DIPEA solution.

-

Carbamate Formation: Swell the deprotected amine-functionalized resin in anhydrous DCM. Add a solution of this compound (3 equivalents) and DIPEA (5 equivalents) in anhydrous DCM. Agitate the mixture at room temperature for 4-6 hours.

-

Washing and Drying: Wash the resin thoroughly with DCM, methanol, and diethyl ether. Dry the resin under vacuum to obtain the dodecyl carbamate-functionalized solid support.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the reactivity of this compound and its applications.

Caption: Experimental workflow for dodecyl carbamate synthesis.

Application in Drug Development: Prodrug Activation

Dodecyl carbamates can be utilized as prodrugs for primary amine-containing therapeutic agents. The long alkyl chain can enhance lipophilicity, improving membrane permeability and oral bioavailability. Once in the body, the carbamate linkage can be cleaved by enzymes, such as esterases, to release the active drug.[2][3][4]

Caption: Enzymatic activation of a dodecyl carbamate prodrug.

References

Dodecyl Chloroformate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

Dodecyl chloroformate (CAS RN: 24460-74-0), also known as lauryl chloroformate, is a versatile chemical intermediate with significant applications in pharmaceutical synthesis, fine chemical manufacturing, and as a derivatizing agent in analytical chemistry.[1] Its utility stems from the reactive chloroformate group, which allows for the introduction of a dodecyloxycarbonyl moiety to various nucleophiles. However, this reactivity also necessitates stringent safety protocols and handling procedures to mitigate potential hazards. This technical guide provides an in-depth overview of the safety precautions, handling guidelines, chemical properties, and common applications of this compound, tailored for professionals in research and drug development. It includes summarized quantitative data, illustrative experimental protocols, and diagrams to ensure safe and effective use.

Chemical and Physical Properties

This compound is a colorless to light yellow, moisture-sensitive liquid.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₅ClO₂ | [4][5] |

| Molecular Weight | 248.79 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 168 °C at 20 mmHg | [2][3] |

| Density | 0.922 g/cm³ at 25 °C | [4] |

| Purity | >90.0% (GC) | [2][6] |

| CAS Number | 24460-74-0 | [2][4][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. It is fatal if swallowed, in contact with skin, or if inhaled.[2] It causes severe skin burns and eye damage and may be corrosive to metals.[2]

GHS Hazard Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 1/2[2][7]

-

Skin Corrosion/Irritation: Category 1B[4]

-

Serious Eye Damage/Eye Irritation: Category 1[4]

GHS Pictograms:

Hazard Statements:

Safety Precautions and Personal Protective Equipment (PPE)

Due to its high toxicity and corrosivity, stringent safety measures must be implemented when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

| PPE Type | Specification | Reference(s) |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch). | [4] |

| Hand Protection | Impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. | [4][8] |

| Skin and Body Protection | A complete chemical-resistant suit and protective boots. | [4][8] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA) for higher concentrations.[2][8] |

Handling, Storage, and Disposal

Handling

-

Avoid inhalation of vapor or mist.[4]

-

Handle and open the container with care, as it may be under pressure.[4][8]

-

Use only non-sparking tools and take precautionary measures against static discharge.[9]

-

Do not eat, drink, or smoke when using this product.[7]

Storage

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

-

This compound is moisture-sensitive; store under an inert gas like argon.[4][10]

-

Store in a corrosive-resistant container with a resistant inner liner.[2][7]

-

Store locked up.[7]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

-

Do not let the product enter drains.

First Aid Measures

Immediate medical attention is required in case of any exposure to this compound.

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][11] | |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8][11] | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8] | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11] |

Accidental Release Measures

-

Evacuate personnel to a safe area.

-

Wear self-contained breathing apparatus and full protective clothing.

-

Absorb spillage with inert material (e.g., dry sand, earth) and place in a suitable, closed container for disposal.[8]

-

Do not allow the material to be released into the environment.

Experimental Protocols

This compound is primarily used in the synthesis of carbamates and as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS).

General Protocol for Carbamate Synthesis

This protocol describes a general procedure for the synthesis of a carbamate from an amine using this compound. This reaction is fundamental in the creation of various pharmaceutical compounds, including prodrugs.

Caption: General workflow for carbamate synthesis.

Methodology:

-

Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous inert solvent (e.g., dichloromethane or tetrahydrofuran).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes.

-

Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired dodecyl carbamate.

General Protocol for Derivatization of Fatty Acids for GC-MS Analysis

This compound can be used as a derivatizing agent to enhance the volatility and chromatographic properties of polar molecules like fatty acids for GC-MS analysis.

Caption: Workflow for fatty acid derivatization.

Methodology:

-

Sample Preparation: Place the fatty acid sample (e.g., 100 µL of a standard solution or an extracted biological sample) into a reaction vial.

-

Reaction Mixture: Add 50 µL of pyridine and 20 µL of water. Vortex the mixture.

-

Derivatization: Add 50 µL of a solution of this compound in an appropriate solvent (e.g., toluene). Cap the vial tightly and heat at 60°C for 1 hour.

-

Extraction: Cool the vial to room temperature. Add 500 µL of a saturated sodium bicarbonate solution to stop the reaction. Extract the dodecyl ester derivative with 500 µL of hexane. Vortex vigorously and centrifuge to separate the layers.

-

Analysis: Carefully transfer the upper hexane layer to a GC-MS autosampler vial for analysis.

Application in Drug Development: Carbamate-Based Acetylcholinesterase Inhibitors

Many compounds synthesized using chloroformates, such as carbamates, have important pharmacological activities. A prominent example is their use as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[9][12] These drugs work by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain.[9][12]

The mechanism involves the carbamylation of a serine residue in the active site of the acetylcholinesterase enzyme.[12] This forms a covalent bond that is more stable than the acetylated enzyme intermediate formed with acetylcholine, thus temporarily inactivating the enzyme.[9]

Caption: Acetylcholinesterase inhibition by carbamates.

Stability and Reactivity

-

Chemical Stability: this compound is stable under recommended storage conditions.[4]

-

Conditions to Avoid: Avoid moisture, as it can hydrolyze to dodecanol, HCl, and CO₂.[4][6] Also, avoid excess heat, open flames, and sources of ignition.[9]

-

Incompatible Materials: Reacts violently with strong oxidizing agents, bases, alcohols, and amines.[4][9]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides and hydrogen chloride gas.[4]

Toxicological Information

Detailed toxicological data for this compound is limited. However, based on its classification, it is considered highly toxic. Exposure can cause severe damage to the respiratory tract, skin, and eyes.

| Toxicity Type | Data | Reference(s) |

| Acute Toxicity | No specific LD50/LC50 data available in the searched results, but classified as fatal upon exposure. | [2][7] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | [4] |

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the preparation of carbamates and other derivatives used in the pharmaceutical and chemical industries. Its high reactivity and toxicity demand a thorough understanding and implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers and drug development professionals can handle this compound safely and effectively, harnessing its synthetic potential while minimizing risks. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Mode of action of carbamate.pptx [slideshare.net]

- 8. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scite.ai [scite.ai]

- 12. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Dodecyl Chloroformate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl chloroformate, a key intermediate in organic synthesis, particularly in the preparation of carbonates and carbamates, exhibits solubility characteristics crucial for its effective use in various reaction media. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data is not widely available in published literature, this document consolidates qualitative solubility information, discusses the reactivity of the compound which influences solvent choice, and provides detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in their synthetic workflows.

Introduction

This compound, also known as lauryl chloroformate, is a reactive organic compound with the chemical formula C₁₃H₂₅ClO₂. Its structure consists of a dodecyl (lauryl) hydrocarbon chain attached to a chloroformate group. This bifunctional nature—a long, nonpolar alkyl chain and a highly reactive acyl chloride—governs its physical and chemical properties, including its solubility and reactivity.

Understanding the solubility of this compound is paramount for optimizing reaction conditions, ensuring homogeneity, and maximizing yields in synthetic processes. The choice of solvent can significantly impact reaction kinetics and the formation of byproducts. This guide aims to provide a thorough understanding of these aspects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₅ClO₂ | [1] |

| Molecular Weight | 248.79 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 168 °C at 20 mmHg | [1] |

| Density | 0.922 g/mL at 25 °C | [1] |

| Moisture Sensitivity | Sensitive to moisture | [3] |

Qualitative Solubility of this compound

Based on available data sheets and general chemical principles, this compound is soluble in a variety of common organic solvents. Its long alkyl chain contributes to its solubility in nonpolar and moderately polar aprotic solvents. However, it is important to note its reactivity with protic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Solvent Type | Solubility | Reactivity |

| Methanol | Polar Protic | Soluble | Reacts to form methyl dodecyl carbonate |

| Ethanol | Polar Protic | Soluble | Reacts to form ethyl dodecyl carbonate |

| Isopropanol | Polar Protic | Soluble | Reacts to form isopropyl dodecyl carbonate |

| Acetone | Polar Aprotic | Soluble | Generally stable |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Generally stable |

| Chloroform | Polar Aprotic | Soluble | Generally stable |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Generally stable |

| Ethyl Acetate | Polar Aprotic | Soluble | Generally stable |

| Toluene | Nonpolar | Soluble | Generally stable |

| Hexane | Nonpolar | Soluble | Generally stable |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Generally stable |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Generally stable |

| Water | Polar Protic | Insoluble | Reacts (hydrolyzes) to form dodecanol, HCl, and CO₂ |

Reactivity and Solvent Selection

This compound is an acyl chloride and, as such, is highly susceptible to nucleophilic attack. This reactivity is a critical consideration when selecting a solvent for either a reaction or for solubility determination.

Reaction with Protic Solvents

Protic solvents, such as alcohols and water, contain acidic protons and can act as nucleophiles. This compound will react with these solvents, leading to the formation of carbonates (with alcohols) or hydrolysis (with water). This reactivity makes protic solvents unsuitable for dissolving this compound if the intention is to recover the starting material. However, these solvents can be used as reactants themselves in syntheses utilizing this compound.

Stability in Aprotic Solvents

Aprotic solvents, both polar and nonpolar, lack acidic protons and are generally unreactive towards this compound under typical conditions. These solvents are the preferred choice for dissolving this compound for use in reactions where the chloroformate moiety is intended to react with another nucleophile. The choice among aprotic solvents will depend on the polarity of the other reactants and the desired reaction temperature.

Experimental Protocols for Solubility Determination

Due to the lack of published quantitative solubility data, researchers may need to determine the solubility of this compound in specific solvents for their applications. The following are detailed methodologies for key experiments.

General Considerations for Handling this compound

-

Moisture Sensitivity: this compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Toxicity: Chloroformates are toxic and corrosive.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

Solvent Purity: Use anhydrous solvents to prevent reaction with the solute.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for determining the equilibrium solubility of a compound in a solvent.

Methodology:

-

Preparation: To a series of glass vials, add an excess amount of this compound to a known volume of the desired anhydrous aprotic solvent. The excess solid phase ensures that saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the excess this compound to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter compatible with the solvent may be necessary.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique (see Section 5.4).

High-Performance Liquid Chromatography (HPLC) - Derivatization Method

Direct analysis of the highly reactive this compound by reverse-phase HPLC is challenging. A more robust method involves derivatization of the chloroformate into a more stable compound prior to analysis.[5]

Methodology:

-

Sample Preparation: Prepare saturated solutions as described in the Shake-Flask Method (Section 5.2).

-

Derivatization: To a known volume of the supernatant, add a stoichiometric excess of a suitable nucleophile (e.g., a primary or secondary amine like benzylamine) under controlled conditions to form a stable carbamate derivative.

-

Standard Curve: Prepare a series of standard solutions of the purified carbamate derivative of known concentrations.

-

HPLC Analysis: Analyze the derivatized sample and the standard solutions by HPLC with UV detection.

-

Calculation: Determine the concentration of the carbamate in the sample from the standard curve and back-calculate the original concentration of this compound.

Analytical Techniques for Quantification

Given the reactive nature of this compound, care must be taken in choosing an appropriate analytical method for quantification.

-

Gas Chromatography-Flame Ionization Detection (GC-FID): This is a suitable method for the direct analysis of this compound due to its volatility.[6] A calibration curve should be prepared using standards of known concentrations in the same solvent. The system must be free of moisture to prevent on-column degradation.

-

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR can be a powerful tool for determining concentration without the need for a calibration curve, using a certified internal standard.[7][8][9][10] The sample can be analyzed directly in a deuterated aprotic solvent. This method is non-destructive but requires careful selection of a non-reactive internal standard.

Conclusion

This compound is a versatile reagent with solubility in a wide array of aprotic organic solvents. Its high reactivity, particularly with protic solvents, necessitates careful solvent selection and handling to ensure the integrity of the compound and the success of synthetic procedures. While quantitative solubility data is scarce, the experimental protocols detailed in this guide provide a framework for researchers to determine these values in their specific solvent systems. A thorough understanding of both the solubility and reactivity of this compound is essential for its effective and safe utilization in research and development.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 24460-74-0 | TCI AMERICA [tcichemicals.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound | 24460-74-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Dodecyl Chloroformate: A Comprehensive Technical Guide to its Applications in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl chloroformate, also known as lauryl chloroformate, is a versatile chemical reagent with the molecular formula C₁₃H₂₅ClO₂.[1][2] As a derivative of chloroformic acid, it is a reactive compound widely utilized in organic synthesis. Its long dodecyl chain imparts lipophilicity, making it a valuable tool for introducing long alkyl chains into various molecules. This technical guide provides an in-depth review of the applications of this compound in chemistry, with a focus on its role in the synthesis of carbonates and carbamates, as a protecting group, and in surface modification and analytical chemistry. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical use in research and development.

Core Applications and Synthetic Methodologies

This compound's reactivity stems from the electrophilic carbonyl carbon, which readily reacts with nucleophiles such as alcohols and amines. This reactivity is harnessed in several key chemical transformations.

Synthesis of Carbonates and Carbamates

One of the primary applications of this compound is in the synthesis of dodecyl carbonates and carbamates. These reactions are fundamental in the preparation of various organic molecules, including those with applications in drug design and materials science.[3]

General Reaction Schemes:

-

Carbonate Synthesis: The reaction of this compound with an alcohol in the presence of a base yields a dodecyl carbonate.

-

Carbamate Synthesis: The reaction of this compound with a primary or secondary amine in the presence of a base yields a dodecyl carbamate.[4][5]

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of long-chain alkyl chloroformates, including this compound, has been reported. The method involves the reaction of the corresponding long-chain fatty alcohol with triphosgene in the presence of a base.

Materials:

-

n-Dodecanol

-

Triphosgene

-

Pyridine

-

Petroleum ether

Procedure:

-

In a three-necked flask equipped with a stirrer and a tail gas absorption unit, dissolve a specific amount of triphosgene in petroleum ether at room temperature.

-

In a separate beaker, prepare a solution of n-dodecanol and pyridine in petroleum ether.

-

Slowly add the n-dodecanol/pyridine solution to the triphosgene solution while maintaining the reaction temperature between 5°C and 10°C.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified period.

-

Upon completion of the reaction, wash the reaction mixture with water to remove pyridine hydrochloride.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

-

The purity of the product can be determined by gas chromatography (GC).

Quantitative Data for this compound Synthesis:

| Reactant Ratio (Dodecanol:Triphosgene:Pyridine) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 : 0.35 : 1.05 | 2 | 89.5 | 98.5 |

Protecting Group in Organic Synthesis

The dodecyl carbonate and carbamate moieties introduced by this compound can serve as protecting groups for hydroxyl and amino functionalities, respectively, in multi-step organic syntheses. The long alkyl chain can also be exploited to enhance the solubility of intermediates in organic solvents.

Surface Modification

The lipophilic nature of the dodecyl chain makes this compound a potential reagent for the surface modification of materials. By reacting with hydroxyl or amine groups on the surface of a substrate, a long alkyl chain can be grafted, thereby altering the surface properties from hydrophilic to hydrophobic. This has potential applications in areas such as the functionalization of nanoparticles and polymers.[6] For instance, the surface of materials like hydroxyapatite can be modified using long-chain alcohols to enhance their colloid stability.[7]

Analytical Chemistry: Derivatization Agent

Chloroformates are widely used as derivatizing agents in gas chromatography (GC) to improve the volatility and thermal stability of polar analytes.[8][9][10] this compound can be used to derivatize compounds containing active hydrogens, such as alcohols, phenols, and amines, making them amenable to GC analysis. The resulting dodecyl carbonate or carbamate derivatives are more volatile and produce better chromatographic peaks.

Experimental Workflows and Reaction Mechanisms

To provide a clearer understanding of the practical application of this compound, the following diagrams illustrate typical experimental workflows and reaction mechanisms.

Caption: A typical experimental workflow for the synthesis of dodecyl carbamates.

Caption: The general mechanism for carbamate formation from an amine and this compound.

Conclusion

This compound is a valuable and versatile reagent in organic chemistry. Its ability to introduce a long lipophilic alkyl chain makes it particularly useful in the synthesis of specialized carbonates and carbamates, for the modification of surfaces, and as a derivatization agent in analytical applications. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors. As with all chloroformates, appropriate safety precautions should be taken due to their reactivity and potential hazards.[1]

References

- 1. This compound | 24460-74-0 | TCI AMERICA [tcichemicals.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.usf.edu [research.usf.edu]

- 5. researchgate.net [researchgate.net]

- 6. Plasma surface modification of organic materials: comparison between polyethylene films and octadecyltrichlorosilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Surface modification of hydroxyapatite. Part I. Dodecyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

Dodecyl chloroformate mechanism of action in derivatization.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and practical applications of dodecyl chloroformate as a derivatization agent. Designed for professionals in research and drug development, this document provides a comprehensive overview of its chemical behavior, detailed experimental protocols, and quantitative performance data, facilitating its effective use in analytical chemistry, particularly in chromatography and mass spectrometry.

Core Mechanism of Action

This compound is a member of the chloroformate class of reagents, which are esters of chloroformic acid.[1] Its utility as a derivatization agent stems from its ability to react with polar functional groups, thereby increasing the volatility and thermal stability of analytes for gas chromatography (GC) analysis.[2][3][4] The primary mechanism involves the nucleophilic substitution of the chlorine atom by a heteroatom (typically oxygen or nitrogen) in the analyte molecule. This reaction transforms polar, non-volatile compounds into less polar, more volatile derivatives suitable for GC-MS analysis.[1][5]

The general reaction can be summarized as follows:

R-OH + Cl-CO-O-C12H25 → R-O-CO-O-C12H25 + HCl (with alcohols/phenols) R-NH2 + Cl-CO-O-C12H25 → R-NH-CO-O-C12H25 + HCl (with primary amines) R-COOH + Cl-CO-O-C12H25 → R-COO-CO-O-C12H25 + HCl (with carboxylic acids)

These reactions are typically conducted in the presence of a base, such as pyridine or sodium hydroxide, to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[1][6]

Reaction with Different Functional Groups:

-

Amines: Primary and secondary amines react with this compound to form stable carbamates.[1][7] This is a common application for the analysis of amino acids and other amine-containing compounds.

-

Alcohols and Phenols: Alcohols and phenols are converted into carbonate esters.[1][8][9] This is particularly useful for the analysis of steroids, cannabinoids, and phenolic compounds.

-

Carboxylic Acids: Carboxylic acids react to form mixed anhydrides.[1][10] This derivatization is effective for the analysis of fatty acids and other organic acids.

The introduction of the long dodecyl chain significantly increases the hydrophobicity and molecular weight of the analyte, which can improve chromatographic separation and detection sensitivity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways and a typical experimental workflow for this compound derivatization.

Caption: General reaction mechanism of this compound with an analyte.

Caption: A typical experimental workflow for derivatization and analysis.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing chloroformate derivatization for the analysis of various compounds. While specific data for this compound is limited, the performance of structurally similar ethyl and methyl chloroformates provides a strong indication of expected performance.

Table 1: Performance Metrics for Chloroformate Derivatization in GC-MS Analysis

| Analyte Class | Derivatizing Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) | Reference |

| Metabolites in Serum | Ethyl Chloroformate | 125 - 300 pg (on-column) | - | > 0.9900 | 70 - 120 | [5][11] |

| Amino Acids | Methyl Chloroformate | Low picomole range (on-column) | - | - | - | [10] |

| Aromatic Acids & Phenols | Ethyl Chloroformate | 12.5 - 50 ng/mL | 25 - 100 ng/mL | > 0.99 | - | [6][12] |

| Amino Acids | 9-fluorenylmethyl chloroformate | Femtomole range | - | Linear over 10-300 molar ratio | - | [13] |

Table 2: Reaction Conditions and Efficiency

| Analyte | Derivatizing Agent | Reaction Time | Reaction Temperature | pH | Efficiency (%) | Reference |

| Amino Acids | Ethyl Chloroformate | 30 seconds (vortexing) | Room Temperature | 9-10 | 82 - 99.9 | [14] |

| Amino Acids | 9-fluorenylmethyl chloroformate | 40 minutes | Ambient | 11.4 | - | [13] |

| Phenolic Compounds | Ethyl Chloroformate | Fast | Room Temperature | Alkaline | - | [6] |

| Secondary Amino Acids | Heptafluorobutyl chloroformate | In situ | - | - | - | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments involving chloroformate derivatization. These protocols can be adapted for use with this compound with minor modifications.

Protocol 1: Derivatization of Amino Acids in Biological Samples (Adapted from[14])

-

Sample Preparation: Lyophilize the aqueous phase of a polar extract from cells or tissues.

-

Reagent Preparation: Prepare a derivatization solution of H₂O/Ethanol/Pyridine in a 6:3:1 ratio.

-

Derivatization (Step 1):

-

Add 100 µL of the H₂O/Ethanol/Pyridine mixture to the lyophilized sample.

-

Add 5 µL of this compound.

-

Vortex the mixture for 30 seconds to allow the reaction to proceed.

-

-

Extraction (Step 1):

-

Add 100 µL of chloroform to extract the derivatized products.

-

Vortex and centrifuge to separate the phases.

-

-

pH Adjustment and Second Derivatization:

-

Add 10 µL of 7 M NaOH to the aqueous layer to adjust the pH to 9-10.

-

Add another 5 µL of this compound and vortex for 30 seconds.

-

-

Extraction (Step 2):

-

Add another 100 µL of chloroform and extract again.

-

Combine the chloroform extracts from both steps.

-

-

Sample Dilution and Analysis:

-

Dilute the combined chloroform extract as needed (e.g., 10-fold for tissue samples) with acetonitrile/water (9:1) containing 20 µM NaCl.

-

The sample is now ready for direct injection into the GC-MS.

-

Protocol 2: Derivatization of Phenols and Carboxylic Acids in Juice Samples (Adapted from[6])

-

Sample Preparation: Use 0.25 mL of the aqueous sample (e.g., fruit juice).

-

Reaction Mixture Preparation: In a vial, combine:

-

0.25 mL of the sample.

-

50 µL of 1 M NaHCO₃.

-

50 µL of an ethanol:pyridine (1:1 v/v) solution.

-

50 µL of this compound in 2 mL of hexane.

-

An appropriate internal standard.

-

-

Derivatization and Extraction:

-

Vortex the mixture vigorously for a few minutes. The derivatization occurs rapidly at room temperature in the aqueous phase, and the derivatives are simultaneously extracted into the hexane layer.

-

-

Phase Separation: Centrifuge the mixture to achieve clear phase separation.

-

Analysis: Collect the upper hexane layer for GC-MS analysis.

Conclusion

This compound is a versatile and effective derivatizing agent for a wide range of polar analytes encountered in research and drug development. Its mechanism of action, involving the conversion of polar functional groups into less polar and more volatile derivatives, makes it highly suitable for GC-MS analysis. The provided protocols and quantitative data serve as a valuable resource for developing and validating analytical methods using this compound, enabling sensitive and reliable quantification of target compounds in complex matrices.

References

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization [mdpi.com]

- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Dodecyl Chloroformate: Synonyms, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl chloroformate, a key organic synthesis intermediate, plays a crucial role in the development of various pharmaceuticals and novel chemical entities. Its utility primarily stems from its function as a precursor in the formation of carbamates, which are integral moieties in numerous biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its various synonyms and alternative names, detailed physicochemical properties, and a step-by-step experimental protocol for a representative synthetic application.

Synonyms and Alternative Names

To ensure clarity and facilitate comprehensive literature searches, it is essential to be familiar with the various names used to identify this compound.

-

Systematic IUPAC Name: dodecyl carbonochloridate

-

Common Synonyms:

-

CAS Number: 24460-74-0

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its safe handling, storage, and effective use in chemical synthesis. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₅ClO₂ | [1][3] |

| Molecular Weight | 248.79 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥90.0% (by GC) | [1] |

| Boiling Point | 168 °C at 20 mmHg | [1] |

| Density (Specific Gravity) | 0.95 g/cm³ at 20 °C | [1] |

| Refractive Index | 1.4400 at 20 °C | [1] |

| Vapor Pressure | 0.2 kPa at 20 °C | [2] |

| Solubility | Moisture sensitive | [1][3] |

Synthetic Applications and Signaling Pathways

This compound is primarily utilized as a reagent in organic synthesis, most notably in the preparation of dodecyl carbamates. Carbamates are prevalent in pharmaceuticals and agrochemicals due to their ability to act as mimics of peptide bonds and their role as protecting groups for amines.

The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of this compound, leading to the displacement of the chloride and the formation of a stable carbamate linkage. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

While this compound is a synthetic molecule and not directly involved in biological signaling pathways, the carbamate products derived from it may be designed to interact with various biological targets. For instance, the long dodecyl chain can impart lipophilicity to a drug molecule, potentially enhancing its cell membrane permeability and influencing its pharmacokinetic profile.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a dodecyl carbamate from this compound and a primary amine, adapted from established procedures for similar chloroformates.

Synthesis of Dodecyl N-Phenylcarbamate

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Triethylamine (1.1 eq)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Addition of this compound: Cool the solution to 0 °C using an ice bath. Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure dodecyl N-phenylcarbamate.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and the general experimental workflow for the synthesis of dodecyl carbamates.

Caption: General reaction scheme for the synthesis of dodecyl carbamates.

Caption: A typical experimental workflow for the synthesis and purification of dodecyl carbamates.

References

An In-depth Technical Guide to the Physical Properties of Lauryl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of lauryl chloroformate (CAS No. 24460-74-0). The information is curated for professionals in research and development who require precise data for experimental design, process scale-up, and safety assessments.

Lauryl chloroformate, also known as dodecyl chloroformate, is an important chemical intermediate used in various synthetic applications, including the production of pharmaceuticals and surfactants.[1][2] Its reactivity stems from the chloroformate group, while the long dodecyl chain imparts significant hydrophobic characteristics.[2] A thorough understanding of its physical properties is crucial for its effective and safe handling.

Core Physical and Chemical Properties

The fundamental physical constants for lauryl chloroformate have been compiled from various sources to provide a reliable reference. These properties dictate its behavior under different experimental conditions.

| Property | Value | Notes |

| CAS Number | 24460-74-0 | - |

| Molecular Formula | C₁₃H₂₅ClO₂ | [3][4] |

| Molecular Weight | 248.79 g/mol | [4][5] |